molecular formula C18H15ClN6O6 B14323077 Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 100757-14-0

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B14323077
CAS No.: 100757-14-0
M. Wt: 446.8 g/mol
InChI Key: NPBVCJFGUQRJPV-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include nitration, chlorination, and hydrazide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzoic acid derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

    Hydrazides: Compounds containing the hydrazide functional group.

Uniqueness

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

100757-14-0

Molecular Formula

C18H15ClN6O6

Molecular Weight

446.8 g/mol

IUPAC Name

N-[5-chloro-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C18H15ClN6O6/c1-22(2)9-23-15-4-3-11(19)7-14(15)16(18(23)27)20-21-17(26)10-5-12(24(28)29)8-13(6-10)25(30)31/h3-8,27H,9H2,1-2H3

InChI Key

NPBVCJFGUQRJPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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